CID 12487658

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

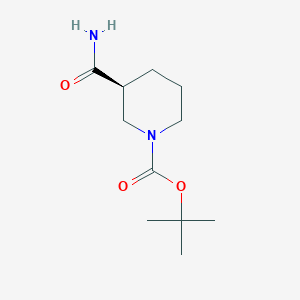

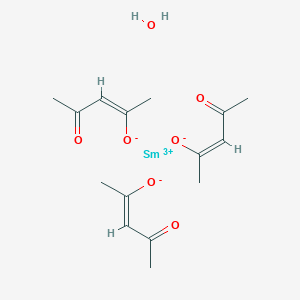

CID 12487658 is a useful research compound. Its molecular formula is C5H11OSi and its molecular weight is 115.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Reversible Control of Protein Function

CID has proven to be a crucial tool for the reversible and spatiotemporal control of protein function within cells. This technique allows researchers to dissect signal transduction pathways with unprecedented precision, offering insights into cellular processes that were previously inaccessible through traditional genetic interference methods. The development of orthogonal and reversible CID systems has significantly advanced the study of membrane and protein trafficking, highlighting the technique's versatility in exploring biological complexities (Voss, Klewer, & Wu, 2015).

Photocaged-Photocleavable CID for Protein Localization

In another innovative application, CID has been utilized to control protein localization within living cells through a novel photocaged-photocleavable chemical dimerizer. This approach enables rapid activation and deactivation of protein dimerization using light, allowing precise manipulation of cellular events such as peroxisome transport and mitotic checkpoint signaling. Such advancements underscore the potential of CID in providing high-resolution control over protein-protein interactions and their implications for cellular function (Aonbangkhen et al., 2018).

Engineered PROTAC-CID Systems for Gene Regulation

The scope of CID applications extends to the regulation of gene expression through engineered proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms. These systems offer a versatile toolkit for inducible gene regulation and editing, enabling precise modulation of gene expression levels and the investigation of complex biological signals. The development of orthogonal PROTAC-CIDs capable of digital and gradient-level control of gene activation demonstrates the technique's potential in biomedical research and therapeutic applications (Ma et al., 2023).

CID in Solving Cell Biology Problems

CID techniques have been instrumental in addressing numerous challenges in cell biology, especially in understanding lipid second messengers and small GTPases. By enabling targeted manipulation of specific cellular components, CID has shed light on the signaling paradox and contributed to a deeper understanding of cellular mechanisms. Advances in CID technology, including improved specificity and the development of novel substrates, have broadened its application in studying cellular dynamics and signaling pathways (DeRose, Miyamoto, & Inoue, 2013).

Wirkmechanismus

Target of Action

It’s known that polymethylhydrosiloxane is used in various industries, including cosmetics, adhesives, and coatings . In these applications, it interacts with different materials and substances, acting as a texture enhancer, cross-linking agent, and protective barrier, respectively .

Mode of Action

In cosmetics, Polymethylhydrosiloxane forms a thin film on the skin, improving the spreadability and feel of the product . In adhesives, it acts as a cross-linking agent, forming chemical bonds between polymer chains to create a strong and stable adhesive bond . In coatings, it forms a protective barrier on the surface, preventing water penetration and protecting against environmental damage .

Biochemical Pathways

For instance, in the formation of adhesives, it may influence polymerization reactions .

Pharmacokinetics

It’s known that polymethylhydrosiloxane is practically insoluble in water but soluble in most common organic solvents . This solubility profile may influence its bioavailability in different environments.

Result of Action

The molecular and cellular effects of CID 12487658’s action depend on its application. In cosmetics, it enhances texture and spreadability . In adhesives, it improves strength and durability . In coatings, it provides water repellency and weather resistance .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents can affect its distribution and effectiveness in various applications .

Eigenschaften

InChI |

InChI=1S/C5H11OSi/c1-7-5-3-2-4-6-7/h2-5H2,1H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYXVOOPRILIHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1CCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733323 |

Source

|

| Record name | 2-Methyl-1,2-oxasilinanato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70761-33-0, 9004-73-3 |

Source

|

| Record name | 2-Methyl-1,2-oxasilinanato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly[oxy(methylsilylene)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)

![diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B6596328.png)

![N,N'-Bis(4-methoxyphenyl)-N,N'-bis[4-[6-(3-ethyloxetane-3-ylmethoxy)hexyl]phenyl]benzidine](/img/structure/B6596351.png)

![1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6596366.png)